2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
The compound “2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide; p-Chloroacetoanilide; N-Acetyl-4-chloroaniline; Acetic acid-4-chloroanilide .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.608 . Other physical and chemical properties such as melting point, boiling point, and solubility are not directly available.Scientific Research Applications
Antineoplastic Effects
The compound has been investigated for its antineoplastic effects against the HPV16-Positive Human Invasive Cervical Carcinoma Cell Line SiHa . The 2-(4-chlorophenyl)-3-O-sulfamoyl derivative (13AES3) was found to be superior in terms of its antiproliferative activity against the HPV16-positive SiHa cell line . This HPV16-positive type is the most common form of invasive cervical cancer .
Antiangiogenic Effects
In addition to their endocrine properties, certain estrogens exhibit additional biological activities, such as antiangiogenic effects . The compound under discussion is a derivative of these estrogens and hence, it might exhibit similar effects .
Anticancer Effects
The compound has been studied for its anticancer effects . The most active analog 13AES3 was shown to exert considerable proapoptotic effects, as evidenced by a colorimetric caspase-3 assay and fluorescent double staining .
Antimigratory and Anti-invasive Effects
The compound has shown antimigratory and anti-invasive effects in a concentration-dependent manner, as evidenced by wound healing and Boyden chamber assays, respectively .
Inhibition of Tubulin Polymerization
The compound and its derivatives were shown to inhibit tubulin polymerization . Computer simulations provided a possible explanation for the importance of the presence of the chlorophenyl ring on the estrane skeleton .
Antifungal, Antitubercular, and Antiviral Activities
The compound is a 2,4-diarylquinoline derivative . Such types of derivatives are known for their antifungal, antitubercular, and antiviral activities .
Increased Lipophilicity and Permeability
The compound is an interesting model with increased lipophilicity and thus permeability , an important descriptor for quinoline-based drug design .
Antithyroid Cancer Activity
Diaryl-substituted quinoline scaffolds, which the compound is a part of, are known for their antithyroid cancer activity .
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)10-5-12(18)16(7-15-10)6-11(14)17/h1-5,7H,6H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFBJXDPFYTPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide |
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